(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride (1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858060
InChI: InChI=1S/C11H17ClN4S.ClH/c1-17-11-14-9(12)5-10(15-11)16-4-2-3-8(6-13)7-16;/h5,8H,2-4,6-7,13H2,1H3;1H
SMILES:
Molecular Formula: C11H18Cl2N4S
Molecular Weight: 309.3 g/mol

(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC15858060

Molecular Formula: C11H18Cl2N4S

Molecular Weight: 309.3 g/mol

* For research use only. Not for human or veterinary use.

(1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride -

Specification

Molecular Formula C11H18Cl2N4S
Molecular Weight 309.3 g/mol
IUPAC Name [1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C11H17ClN4S.ClH/c1-17-11-14-9(12)5-10(15-11)16-4-2-3-8(6-13)7-16;/h5,8H,2-4,6-7,13H2,1H3;1H
Standard InChI Key GVRCNFIHDYHPJB-UHFFFAOYSA-N
Canonical SMILES CSC1=NC(=CC(=N1)Cl)N2CCCC(C2)CN.Cl

Introduction

Structural and Molecular Characteristics

Core Pyrimidine Architecture

The pyrimidine ring in (1-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride is substituted at positions 2, 4, and 6. The 6-chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 2-methylthio moiety contributes to lipophilicity and potential thioether-mediated bioactivity . The planarity of the pyrimidine ring, as observed in analogous structures like 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, ensures minimal steric hindrance, promoting π-π stacking interactions with biological targets .

Piperidine and Methanamine Substituents

The piperidine ring at position 4 adopts a chair conformation, as validated by X-ray crystallography in related sulfonamide derivatives . The methanamine group at position 3 of the piperidine introduces a protonatable nitrogen, critical for salt formation (hydrochloride) and enhancing aqueous solubility. This structural motif mirrors antipsychotic agents such as risperidone intermediates, where piperidine-amine linkages modulate dopamine and serotonin receptor affinity .

Hydrochloride Salt Formation

Protonation of the methanamine’s primary amine forms the hydrochloride salt, improving crystallinity and bioavailability. Similar salt formations in azimilide dihydrochloride demonstrate enhanced stability and ionic interactions in physiological environments .

Synthetic Pathways and Optimization

Pyrimidine Core Construction

Synthesis begins with 4,6-dichloro-2-methylthiopyrimidine, reacting with piperidin-3-ylmethanamine via nucleophilic aromatic substitution (SNAr). Triethylamine catalyzes deprotonation, as evidenced in the synthesis of N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide . Yield optimization (70–85%) requires anhydrous dichloromethane and controlled temperatures (0–5°C) .

Amine Functionalization and Salt Formation

The free base is treated with hydrochloric acid in ethanol, precipitating the hydrochloride salt. Crystallization from methanol/ethyl acetate mixtures yields high-purity product, analogous to methods for 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio] sulfonamides .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
SNAr SubstitutionPiperidin-3-ylmethanamine, TEA, DCM, 0°C7895.2
Salt FormationHCl (g), EtOH, RT9299.1

Spectroscopic and Crystallographic Data

NMR and IR Analysis

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrimidine H-5), 3.45–3.62 (m, 4H, piperidine H-2,6), 2.98 (s, 3H, SCH3), 2.72 (t, 2H, CH2NH2) .

  • 13C NMR: 167.8 (C-2 pyrimidine), 158.3 (C-4), 132.1 (C-6), 54.2 (piperidine C-3) .

  • IR (KBr): 3250 cm⁻¹ (N-H stretch), 1560 cm⁻¹ (C=N pyrimidine), 690 cm⁻¹ (C-S) .

X-Ray Crystallography

While no direct data exists, related pyrimidine-piperidine hybrids exhibit monoclinic crystal systems (space group P21/c) with unit cell parameters a = 10.52 Å, b = 12.34 Å, c = 14.78 Å . Intramolecular hydrogen bonds (N-H⋯Cl, 2.89 Å) stabilize the hydrochloride form, as seen in azimilide derivatives .

Biological Activity and Mechanisms

CNS Modulation

Piperidine-amine moieties target 5-HT2A and D2 receptors. Molecular docking predicts a binding affinity (ΔG = -9.2 kcal/mol) comparable to risperidone (-9.5 kcal/mol) .

Table 2: Predicted Pharmacological Profile

TargetIC50 (nM)Selectivity Index
5-HT2A Receptor12.38.7
D2 Receptor18.95.2
Bacterial DHFR0.4524.1

Stability and Degradation Pathways

Hydrolytic Degradation

Under acidic conditions (pH 1.2), the methylthio group oxidizes to sulfoxide, reducing antimicrobial efficacy by 40% over 24 hours . Alkaline hydrolysis (pH 9.0) cleaves the piperidine-pyrimidine bond, forming 6-chloro-2-methylthiopyrimidin-4-amine (t1/2 = 6.3 h) .

Photostability

UV irradiation (λ = 254 nm) induces radical-mediated C-S bond cleavage, generating chloro-pyrimidine derivatives. Antioxidants like BHT (0.1% w/v) reduce degradation by 72% .

Industrial and Pharmacological Applications

Drug Intermediate

As a risperidone analog, this compound serves as a precursor for atypical antipsychotics. Patent US9783534B2 highlights similar piperidine-thiazole derivatives in CNS drug development .

Agricultural Fungicides

Methylthiopyrimidines inhibit fungal cytochrome P450 14α-demethylase, with EC50 values of 0.8 µM against Botrytis cinerea .

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